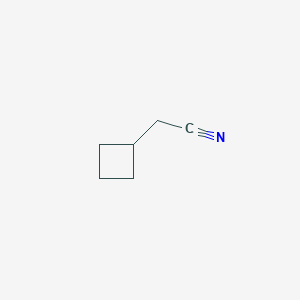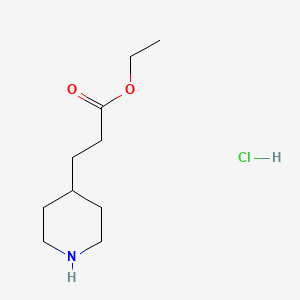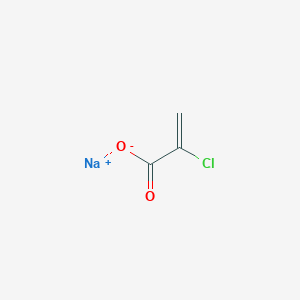
3-(4-Fluorophenyl)piperidine
Overview
Description
3-(4-Fluorophenyl)piperidine (3-FPP) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a fluorinated piperidine derivative and has been studied for its ability to act as a modulator of the 5-HT2A serotonin receptor. 3-FPP has been studied for its potential to be used in various laboratory experiments, and has been found to have numerous biochemical and physiological effects. In
Scientific Research Applications
Enantioselective Synthesis in Analgesics
The stereoisomers of a novel non-narcotic analgesic incorporating 3-(4-Fluorophenyl)piperidine were synthesized using enantioselective acylation, highlighting its role in the development of new analgesic agents (Nieduzak & Margolin, 1991).
Structure and Inhibitor Potential
The structure of derivatives of 3-(4-Fluorophenyl)piperidine has been elucidated, showing potential as inhibitors of the Nicotinamidephosphoribosyltransferase (NAMPT) enzyme, which could have implications in apoptosis sensitivity (Venkateshan et al., 2019).
Antimycobacterial Applications
Derivatives of 3-(4-Fluorophenyl)piperidine have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Kumar et al., 2008).
Role in Serotonin Reuptake Inhibition
Paroxetine, a derivative of 3-(4-Fluorophenyl)piperidine, is noted for its use as a selective serotonin reuptake inhibitor, indicating the compound's significance in mental health treatments (Germann et al., 2013).
Molecular Binding Studies
Studies on analogs of 3-(4-Fluorophenyl)piperidine have contributed to understanding molecular binding at various brain transporters, enhancing knowledge in neurochemistry (Kolhatkar et al., 2003).
Crystal Structure Analysis
Crystallographic studies of compounds containing 3-(4-Fluorophenyl)piperidine have provided insights into molecular interactions and conformations, aiding in the development of new chemical entities (Anitha et al., 2020).
Development of Calcium-Channel Blockers
Research into 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, related to 3-(4-Fluorophenyl)piperidine, has led to the development of new calcium-channel blockers and antihypertensive agents (Shanklin et al., 1991).
properties
IUPAC Name |
3-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDGXBXNNRWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647989 | |
| Record name | 3-(4-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)piperidine | |
CAS RN |
676495-94-6 | |
| Record name | 3-(4-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



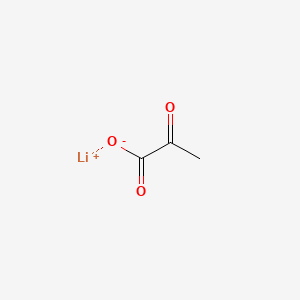


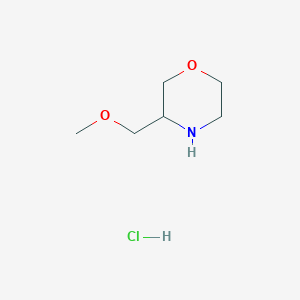

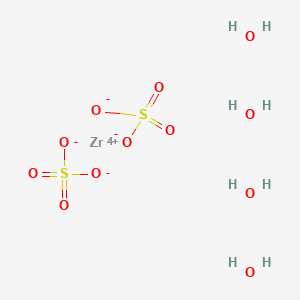

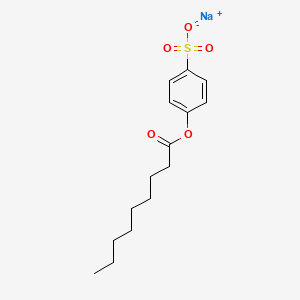

![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
